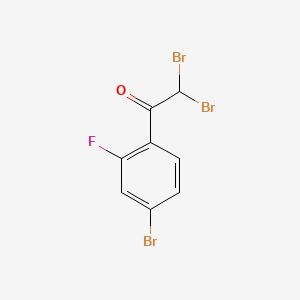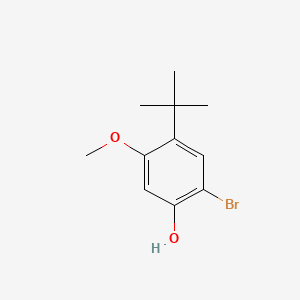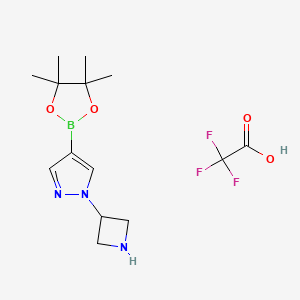
2,2-dibromo-1-(4-bromo-2-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br3FO It is a brominated ketone that features both bromine and fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone can be synthesized through the bromination of 1-(4-bromo-2-fluorophenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(4-bromo-2-fluorophenyl)ethanol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of 2,2-dihydroxy-1-(4-bromo-2-fluorophenyl)ethanone.
Reduction: Formation of 1-(4-bromo-2-fluorophenyl)ethanol.
Oxidation: Formation of 2,2-dibromo-1-(4-bromo-2-fluorophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-(4-bromo-2-fluorophenyl)ethanone involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. These reactions can modify the structure and function of biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dibromo-1-(2-bromo-4-fluorophenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(2-fluorophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C8H4Br3FO |
|---|---|
Peso molecular |
374.83 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(4-bromo-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br3FO/c9-4-1-2-5(6(12)3-4)7(13)8(10)11/h1-3,8H |
Clave InChI |
HWANZXDRCHKJIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















